molecular formula C30H68N2O4S B14266670 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid CAS No. 172871-63-5

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid

Katalognummer: B14266670
CAS-Nummer: 172871-63-5
Molekulargewicht: 552.9 g/mol
InChI-Schlüssel: RVDVFHSOXIZJRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid is a chemical compound with the molecular formula C15H33N. It is also known by other names such as Triisopentylamine, Tri(3-methylbutyl)amine, Triisoamylamine, and Tris(3-methylbutyl)amine . This compound is characterized by its unique structure, which includes multiple methyl groups and a butan-1-amine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine is unique due to its specific structure, which includes multiple methyl groups and a butan-1-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

172871-63-5

Molekularformel

C30H68N2O4S

Molekulargewicht

552.9 g/mol

IUPAC-Name

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid

InChI

InChI=1S/2C15H33N.H2O4S/c2*1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;1-5(2,3)4/h2*13-15H,7-12H2,1-6H3;(H2,1,2,3,4)

InChI-Schlüssel

RVDVFHSOXIZJRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCN(CCC(C)C)CCC(C)C.CC(C)CCN(CCC(C)C)CCC(C)C.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.